(6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzopyran ring. This compound is often used as an intermediate in organic synthesis due to its stable trifluoromethyl and benzopyran structures .
Preparation Methods
The synthesis of (6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of a trifluoromethyl-substituted benzopyran with methanamine under controlled conditions. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
(6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride is unique due to its trifluoromethyl and benzopyran structures. Similar compounds include:
- 1-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
- 1-(trifluoromethyl)cyclopropyl]methanol
- 1-(trifluoromethyl)cyclopropyl]benzene These compounds share the trifluoromethyl group but differ in their core structures, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
[6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-1-2-10-9(5-8)7(6-15)3-4-16-10;/h1-2,5,7H,3-4,6,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTGPKIJRSWRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1CN)C=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.